molecular formula C6H5FOS B8568587 3-fluoro-2-sulfanylphenol

3-fluoro-2-sulfanylphenol

Cat. No.: B8568587
M. Wt: 144.17 g/mol
InChI Key: FXQVRQBTPYSZHG-UHFFFAOYSA-N
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Description

3-Fluoro-2-sulfanylphenol is a phenolic derivative featuring a fluorine atom at the 3-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of fluorine with the weakly acidic and nucleophilic nature of the sulfanyl group.

Properties

Molecular Formula

C6H5FOS

Molecular Weight

144.17 g/mol

IUPAC Name

3-fluoro-2-sulfanylphenol

InChI

InChI=1S/C6H5FOS/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H

InChI Key

FXQVRQBTPYSZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-sulfanylphenol typically involves the introduction of a fluorine atom and a thiol group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The thiol group can be introduced via a substitution reaction using thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-fluoro-2-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding hydroxy compound.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Hydroxy compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-sulfanylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-sulfanylphenol involves its interaction with biological molecules through its thiol and fluorine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and interaction with other molecules due to its high electronegativity.

Comparison with Similar Compounds

3-Fluoro-2-methylphenol (C₇H₇FO)

  • Structural Differences : Replaces the sulfanyl (-SH) group with a methyl (-CH₃) substituent at position 2.
  • Electronic Effects: The methyl group is electron-donating via hyperconjugation, slightly deactivating the aromatic ring. Fluorine’s electron-withdrawing inductive effect increases phenol acidity compared to unsubstituted phenol.
  • Acidity: The methyl group reduces acidity relative to 3-fluoro-2-sulfanylphenol, as -SH is more acidic (pKa ~8–10 for thiols) than -CH₃ (non-acidic).
  • Applications : Used in agrochemical intermediates .

3-Chloro-2-fluorophenol (C₆H₄ClFO)

  • Structural Differences : Replaces -SH with chlorine at position 2 and retains fluorine at position 3.
  • Electronic Effects: Chlorine is strongly electron-withdrawing, further enhancing phenol acidity compared to -SH. Dual electron-withdrawing groups (Cl and F) result in significantly lower pKa (~7–8) than this compound.
  • Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic aromatic substitution, unlike -SH, which participates in disulfide formation .

Sulfonyl/Sulfinyl-Substituted Benzofurans

  • Structural Differences : Benzofuran derivatives with sulfonyl (-SO₂) or sulfinyl (-SO) groups at position 3 (e.g., 3-(2-fluorophenylsulfonyl)-1-benzofuran ).
  • Electronic Effects: Sulfonyl groups are strong electron-withdrawing, deactivating the ring and reducing nucleophilicity.
  • Stability : Sulfonyl groups enhance thermal and oxidative stability, as seen in crystallographic studies , whereas -SH groups may confer redox activity.

Fluorosulfonyl Derivatives

  • Example: (S)-2-amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid .
  • Functional Group Contrast : Fluorosulfonyl (-OSO₂F) is highly electrophilic and reactive, unlike -SH, which is nucleophilic.
  • Synthetic Utility : Fluorosulfonyl groups are introduced via specialized reagents (e.g., AISF) , whereas -SH groups typically derive from thiolation or reduction of disulfides.

Data Table: Substituent Effects on Phenol Derivatives

Compound Substituents Electronic Effects Expected Acidity (pKa) Key Reactivity
This compound 3-F, 2-SH F (EWG), SH (weak EWG/EDG) ~8–9 Nucleophilic (SH), oxidation to disulfides
3-Fluoro-2-methylphenol 3-F, 2-CH₃ F (EWG), CH₃ (EDG) ~9–10 Limited reactivity (stable C-CH₃ bond)
3-Chloro-2-fluorophenol 3-Cl, 2-F Cl (EWG), F (EWG) ~7–8 Electrophilic substitution (Cl site)
Sulfonyl benzofuran 3-SO₂(2-F-C₆H₄) SO₂ (strong EWG) N/A High thermal stability, low reactivity

Research Findings and Implications

  • Acidity Trends : Fluorine and sulfanyl groups synergistically moderate acidity, balancing electron withdrawal (-F) and weak electron donation (-SH).
  • Synthetic Pathways : Sulfanyl groups offer routes for further functionalization (e.g., alkylation, oxidation), contrasting with stable sulfonyl/sulfinyl groups in benzofurans .
  • Stability : Sulfonyl-substituted compounds exhibit robust crystallinity , while -SH derivatives may require stabilization under inert conditions.

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